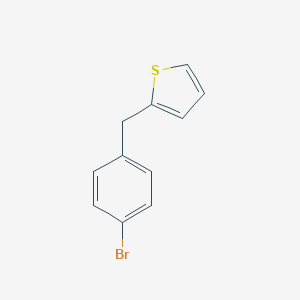

2-(4-Bromobenzyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYCIKURJBHUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571452 | |

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118150-25-7 | |

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(4-Bromobenzyl)thiophene

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Bromobenzyl)thiophene, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes theoretical knowledge and data from structurally related compounds to offer a robust profile. It includes predicted physicochemical parameters, detailed protocols for its synthesis and purification, and an in-depth analysis of its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the handling, characterization, and application of this and similar thiophene derivatives.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals. The introduction of a 4-bromobenzyl substituent at the 2-position of the thiophene ring yields 2-(4-Bromobenzyl)thiophene, a molecule with potential applications as a building block in the synthesis of more complex molecular architectures. The bromo-functionalization offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate.

This guide provides a detailed examination of the key physicochemical properties of 2-(4-Bromobenzyl)thiophene. Acknowledging the scarcity of direct experimental data, we present a combination of known information and well-founded predictions based on the established chemistry of thiophenes and aryl halides.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-(4-Bromobenzyl)thiophene are summarized in the table below. While some properties are established, others are predicted based on the behavior of analogous compounds.

| Property | Value | Source |

| IUPAC Name | 2-[(4-bromophenyl)methyl]thiophene | - |

| CAS Number | 118150-25-7 | [1] |

| Molecular Formula | C₁₁H₉BrS | [1] |

| Molecular Weight | 253.16 g/mol | [1] |

| Exact Mass | 251.96100 g/mol | Calculated |

| Physical State | Predicted to be a solid or liquid at 25°C | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, acetone, and benzene.[2][3][4][5] | Inferred from related compounds |

Synthesis and Purification

The synthesis of 2-(4-Bromobenzyl)thiophene can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance of a broad range of functional groups. An alternative approach involves a Grignard reaction.

Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

This approach involves the palladium-catalyzed reaction between 2-thienylboronic acid and 4-bromobenzyl bromide.

Caption: Synthetic workflow for 2-(4-Bromobenzyl)thiophene via Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thienylboronic acid (1.2 equivalents), 4-bromobenzyl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water. To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) as the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.

-

Workup: After cooling to room temperature, quench the reaction with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[6][7][8][9]

Caption: Workflow for the purification of 2-(4-Bromobenzyl)thiophene by column chromatography.

Experimental Protocol:

-

Stationary Phase: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane). The polarity of the eluent is gradually increased to separate the product from impurities.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-Bromobenzyl)thiophene.

Spectroscopic Characterization

The structural elucidation of 2-(4-Bromobenzyl)thiophene relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene and the 4-bromobenzyl moieties.[10][11]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | 7.15 - 7.25 | dd | J ≈ 5.1, 1.2 Hz |

| Thiophene H-3 | 6.90 - 7.00 | dd | J ≈ 3.5, 1.2 Hz |

| Thiophene H-4 | 6.80 - 6.90 | dd | J ≈ 5.1, 3.5 Hz |

| Bromobenzyl CH₂ | 4.10 - 4.20 | s | - |

| Aromatic (ortho to CH₂) | 7.10 - 7.20 | d | J ≈ 8.4 Hz |

| Aromatic (ortho to Br) | 7.40 - 7.50 | d | J ≈ 8.4 Hz |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.[12]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 142 - 144 |

| Thiophene C-5 | 127 - 128 |

| Thiophene C-3 | 125 - 126 |

| Thiophene C-4 | 124 - 125 |

| Bromobenzyl C (ipso) | 138 - 140 |

| Bromobenzyl C (ortho to CH₂) | 130 - 131 |

| Bromobenzyl C (ortho to Br) | 131 - 132 |

| Bromobenzyl C (ipso-Br) | 120 - 122 |

| Bromobenzyl CH₂ | 35 - 37 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic rings and the C-Br bond.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (CH₂) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-S Stretch (Thiophene) | 850 - 600 | Weak-Medium |

| C-Br Stretch | 600 - 500 | Strong |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[13][14][15][16]

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 252 and 254 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom.

-

Major Fragments:

-

m/z 173: Loss of the bromine radical (M⁺ - Br). This would be a significant fragment.

-

m/z 97: Formation of the thienylmethyl cation.

-

m/z 171: Formation of the bromotropylium ion.

-

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and spectroscopic characterization of 2-(4-Bromobenzyl)thiophene. While there is a notable absence of comprehensive experimental data in the public domain, the information presented herein, based on established chemical principles and data from related compounds, offers a solid foundation for researchers. The proposed synthetic and purification protocols are robust and based on widely accepted laboratory practices. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound. It is the author's intent that this guide will facilitate further research and application of 2-(4-Bromobenzyl)thiophene in various fields of chemical science.

References

-

Material Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Thakur, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Retrieved from [Link]

-

Thiophene. (2022). Sciencemadness Wiki. Retrieved from [Link]

-

2-Bromothiophene. (n.d.). PubChem. Retrieved from [Link]

-

Thiophene, 2-bromo-. (n.d.). Kemiatech. Retrieved from [Link]

-

2-(2-Methyl-5-Bromobenzyl)-5-(4-Fluorophenyl)Thiophene MSDS/SDS. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (2021). Angene Chemical. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis method of 2-thiopheneethanol. (n.d.). Google Patents.

-

Grignard Reaction Mechanism. (n.d.). SATHEE CUET. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. (2015). ResearchGate. Retrieved from [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2-(4-BROMOBENZYL)THIOPHENE | CAS#:118150-25-7. (n.d.). Chemsrc. Retrieved from [Link]

-

Column Chromatography for the Separation of Complex Mixtures. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

-

6.4 Thiophene. (n.d.). Scribd. Retrieved from [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Retrieved from [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Interpretation Mass spectral interpretation is not a trivial process. (n.d.). Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. (n.d.). Retrieved from [Link]

-

Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (n.d.). PMC. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Chemical Properties of Thiophene (CAS 110-02-1). (n.d.). Cheméo. Retrieved from [Link]

-

Thiophene. (n.d.). Wikipedia. Retrieved from [Link]

-

Thiophene. (n.d.). ChemSynthesis. Retrieved from [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved from [Link]

Sources

- 1. 2-(4-BROMOBENZYL)THIOPHENE | CAS#:118150-25-7 | Chemsrc [chemsrc.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. asdlib.org [asdlib.org]

- 17. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Kemiatech Product Sheet for 1003-09-4 Thiophene, 2-bromo- [kemiatech.com]

- 19. 2-(2-Methyl-5-Bromobenzyl)-5-(4-Fluorophenyl)Thiophene MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 20. angenechemical.com [angenechemical.com]

- 21. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Bromobenzyl)thiophene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, particularly within the realms of pharmaceutical research and drug development. Its power lies in its ability to provide detailed information about the molecular structure, dynamics, and environment of a sample at the atomic level. For researchers and scientists, a comprehensive understanding of NMR spectral data is paramount for the unambiguous structural elucidation and characterization of novel chemical entities.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(4-Bromobenzyl)thiophene, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of chemical shifts and coupling constants observed in the spectra, offering a field-proven interpretation of the data. The causality behind experimental choices in data acquisition will be explained, ensuring a trustworthy and self-validating approach to spectral analysis. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, grounding its claims in authoritative references and established principles of NMR spectroscopy.

Molecular Structure and Numbering

To facilitate a clear and concise discussion of the NMR data, the atomic numbering scheme for 2-(4-Bromobenzyl)thiophene is presented below. This convention will be used consistently throughout this guide for the assignment of all proton and carbon signals.

Caption: Molecular structure and atom numbering of 2-(4-Bromobenzyl)thiophene.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environments within a molecule. The chemical shift (δ), multiplicity, and coupling constant (J) of each signal are key parameters for structural assignment.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 2-(4-Bromobenzyl)thiophene. These predictions are based on established substituent effects and empirical data from similar structures.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.10 - 7.20 | Doublet of doublets (dd) | J(H5,H4) ≈ 5.1, J(H5,H3) ≈ 1.2 |

| H8', H12' | 7.35 - 7.45 | Doublet (d) | J(H8',H9') ≈ 8.5 |

| H9', H11' | 7.05 - 7.15 | Doublet (d) | J(H9',H8') ≈ 8.5 |

| H3 | 6.90 - 7.00 | Doublet of doublets (dd) | J(H3,H4) ≈ 3.6, J(H3,H5) ≈ 1.2 |

| H4 | 6.80 - 6.90 | Doublet of doublets (dd) | J(H4,H5) ≈ 5.1, J(H4,H3) ≈ 3.6 |

| H6 | 4.10 - 4.20 | Singlet (s) | - |

Rationale for Assignments

-

Thiophene Protons (H3, H4, H5): The protons on the thiophene ring typically resonate in the aromatic region (δ 6.5-8.0 ppm).[3] The chemical shifts are influenced by the electron-donating nature of the sulfur atom and the substituent at the C2 position.[1][4] H5 is generally the most deshielded proton in 2-substituted thiophenes due to its proximity to the electronegative sulfur atom and the substituent.[5] The coupling constants are characteristic of thiophene systems, with J(H4,H5) > J(H3,H4) > J(H3,H5).[2]

-

Bromobenzyl Protons (H8', H9', H11', H12'): The protons on the para-substituted benzene ring exhibit a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H9', H11') are expected to be shielded relative to the protons meta to the bromine (H8', H12') due to the electron-withdrawing inductive effect and the anisotropic effect of the bromine atom. The ortho coupling constant (J) is typically in the range of 8-9 Hz.

-

Methylene Protons (H6): The benzylic methylene protons (H6) are adjacent to both the thiophene and bromophenyl rings. Their chemical shift is influenced by the deshielding effects of both aromatic systems. Due to free rotation around the single bonds, these two protons are chemically and magnetically equivalent, resulting in a singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR spectral data for 2-(4-Bromobenzyl)thiophene.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C7' | 138 - 140 |

| C9', C11' | 131 - 133 |

| C8', C12' | 130 - 132 |

| C5 | 127 - 129 |

| C4 | 125 - 127 |

| C3 | 123 - 125 |

| C10' | 120 - 122 |

| C6 | 35 - 40 |

Rationale for Assignments

-

Thiophene Carbons (C2, C3, C4, C5): The carbon atoms of the thiophene ring resonate in the aromatic region (δ 120-150 ppm).[6] The C2 carbon, being attached to the benzyl substituent, is expected to be the most downfield signal. The chemical shifts of C3, C4, and C5 are influenced by their position relative to the sulfur atom and the substituent.

-

Bromobenzyl Carbons (C7', C8', C9', C10', C11', C12'): The carbons of the bromobenzyl group also appear in the aromatic region. The ipso-carbon attached to the bromine atom (C10') is significantly shielded due to the "heavy atom effect".[7] The carbon attached to the methylene bridge (C7') will be downfield. The remaining aromatic carbons will have chemical shifts influenced by the bromine and benzylthiophene substituents.

-

Methylene Carbon (C6): The benzylic methylene carbon (C6) is expected to resonate in the aliphatic region, typically between 35 and 40 ppm.

Experimental Protocol

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Weighing the Sample: Accurately weigh 10-20 mg of 2-(4-Bromobenzyl)thiophene for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[9]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[10] To avoid interfering signals and shimming issues, filter the solution through a small cotton plug in the pipette if any particulate matter is present.[8][10]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[8]

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.[4]

-

¹H NMR Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.[4]

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4][11]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for 2-(4-Bromobenzyl)thiophene. By combining theoretical predictions with established principles of NMR spectroscopy, we have presented a detailed rationale for the assignment of all proton and carbon signals. The inclusion of a detailed experimental protocol underscores the importance of proper sample preparation and data acquisition for obtaining high-quality, reliable NMR spectra. This guide serves as a valuable resource for researchers in the fields of chemistry and drug development, enabling them to confidently interpret the NMR data of this and structurally related compounds.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University. Small molecule NMR sample preparation. [Link]

- Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 42, no. 5, 2004, pp. 487-97.

-

ResearchGate. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

Supplementary Information. [Link]

- Oae, S., and Y. H. Kim. "Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s." Bulletin of the Chemical Society of Japan, vol. 42, no. 12, 1969, pp. 3528-32.

-

University College London. Sample Preparation. [Link]

-

Abraham, R. J., and M. Mobli. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Modgraph. [Link]

-

NMR Sample Prepara-on. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Supporting Information. [Link]

- Mucci, A., et al. "Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers." ACS Omega, vol. 2, no. 9, 2017, pp. 5862-69.

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

The Royal Society of Chemistry. [Supporting Information]. [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

-

SpectraBase. 2-(2-Bromobenzyl)cyclohexane-1,3-dione - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... [Link]

-

ZORA (Zurich Open Repository and Archive). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the.... [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ResearchGate. Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. stenutz.eu [stenutz.eu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. rsc.org [rsc.org]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Bromobenzyl)thiophene in Organic Solvents

Abstract

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental property in chemical and pharmaceutical sciences. For a compound like 2-(4-Bromobenzyl)thiophene, understanding its solubility in various organic solvents is paramount for:

-

Synthetic Route Optimization: Selecting appropriate solvents for reactions, work-up, and isolation to maximize yield and purity.

-

Crystallization and Purification: Designing effective crystallization processes for polymorphism control and purification.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts drug delivery, absorption, and efficacy.[1]

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, GC).

Physicochemical Characterization of 2-(4-Bromobenzyl)thiophene

A foundational understanding of the solute's molecular structure is the first step in predicting its solubility behavior.

-

Molecular Structure: C₁₁H₉BrS

-

Molecular Weight: 253.16 g/mol [3]

-

Key Structural Features:

-

Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom. The thiophene ring is considered aromatic, though slightly less so than benzene, and is susceptible to electrophilic substitution.[4][5][6]

-

Benzyl Group: A phenyl group attached to a methylene (-CH₂) bridge.

-

Bromo Substituent: A bromine atom on the para-position of the phenyl ring, which increases the molecular weight and can influence intermolecular interactions.

-

Based on its structure, 2-(4-Bromobenzyl)thiophene can be characterized as a predominantly non-polar, hydrophobic molecule with some capacity for π-π stacking interactions due to its aromatic rings. It lacks significant hydrogen bond donor or acceptor capabilities.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative prediction of solubility. Solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[7][8]

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[9]

A solvent and solute with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solvent and a solute in the 3D Hansen space can be calculated. A smaller Ra indicates a higher likelihood of good solubility.

Logical Framework for Solvent Selection

The following diagram illustrates the logic of using physicochemical properties to select appropriate solvents for solubility screening.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 5. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. specialchem.com [specialchem.com]

Foreword: The Analytical Imperative for Novel Thiophene Scaffolds

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromobenzyl)thiophene

In the landscape of modern drug discovery and materials science, thiophene derivatives serve as indispensable structural motifs.[1] Their unique electronic properties and versatile reactivity make them privileged scaffolds in compounds ranging from anticancer agents to organic semiconductors.[1][2] 2-(4-Bromobenzyl)thiophene is a key intermediate, combining the electron-rich thiophene ring with a functionalizable bromophenyl group, offering a gateway to a multitude of more complex molecular architectures.

The unambiguous confirmation of such a molecule's identity and purity is not a mere procedural formality; it is the bedrock upon which all subsequent research is built. An impurity or a structural isomer can derail a research program, leading to erroneous biological data or unpredictable material properties. This guide eschews a simple recitation of data. Instead, it provides a holistic analytical strategy, detailing not only the expected spectroscopic signatures of 2-(4-Bromobenzyl)thiophene but also the underlying principles that dictate these outcomes. We will explore how data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are synergistically integrated to provide an irrefutable structural assignment.

Molecular Structure and Analytical Blueprint

The first step in any characterization is to understand the target structure. 2-(4-Bromobenzyl)thiophene consists of a thiophene ring linked at the 2-position to a benzyl group, which is in turn substituted at the 4-position with a bromine atom. This structure presents several distinct spectroscopic handles: three unique aromatic proton environments, a benzylic methylene bridge, and a characteristic isotopic signature from the bromine atom.

Caption: Molecular Structure of 2-(4-Bromobenzyl)thiophene.

Our analytical workflow is designed to probe every feature of this molecule, using each technique to corroborate the findings of the others.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the proton and carbon skeletons and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like S or Br) and aromatic ring currents deshield nearby protons, shifting their signals downfield (to a higher ppm). Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, revealing which protons are adjacent in the structure.

Expected Spectrum Analysis:

-

Thiophene Protons (3H): These protons appear in the aromatic region, typically between 6.8 and 7.3 ppm.[3] The proton at position 5 will likely be the most downfield due to its proximity to the sulfur atom and being part of the conjugated system. The protons at positions 3 and 4 will show characteristic doublet of doublets or multiplet patterns due to coupling with each other and the proton at position 5.

-

Bromophenyl Protons (4H): The para-substitution pattern creates a symmetrical A₂B₂ system. This will manifest as two distinct doublets in the aromatic region (typically 7.0-7.6 ppm), each integrating to 2H.[4] The doublet downfield corresponds to the protons ortho to the electron-withdrawing bromine atom, while the upfield doublet corresponds to the protons ortho to the benzyl group.

-

Methylene Protons (-CH₂-) (2H): These benzylic protons are adjacent to two aromatic systems, which deshields them. They are expected to appear as a sharp singlet around 4.0-4.5 ppm, as there are no adjacent protons to couple with. The singlet nature of this peak is a key identifier.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |

| Bromophenyl (ortho to Br) | ~7.45 | Doublet (d) | 2H |

| Bromophenyl (ortho to CH₂) | ~7.15 | Doublet (d) | 2H |

| Thiophene (H5) | ~7.20 | Multiplet (m) | 1H |

| Thiophene (H3, H4) | ~6.90 - 7.00 | Multiplet (m) | 2H |

| Methylene (-CH₂-) | ~4.10 | Singlet (s) | 2H |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality: ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. Carbons attached to electronegative atoms (S, Br) or involved in aromatic systems are shifted downfield.

Expected Spectrum Analysis: Due to the molecule's asymmetry, all 11 carbon atoms are expected to be unique, resulting in 11 distinct signals.

-

Thiophene Carbons (~120-145 ppm): Four signals are expected. The carbon attached to the benzyl group (C2) will be significantly downfield (~143 ppm), as will the carbon adjacent to the sulfur (C5). The other two thiophene carbons (C3, C4) will appear further upfield.

-

Bromophenyl Carbons (~121-140 ppm): Six signals are expected. The carbon directly bonded to the bromine (ipso-carbon) is a key signal, often appearing around 121 ppm.[5] The carbon attached to the methylene group will also be a distinct downfield signal.

-

Methylene Carbon (-CH₂-) (~35-40 ppm): A single signal in the aliphatic region, its chemical shift is characteristic of a benzylic carbon. A signal around 35.56 ppm has been reported for a similar structure.[4]

| Carbon Assignment | Expected δ (ppm) |

| Thiophene (C2, attached to CH₂) | ~143 |

| Thiophene (C5) | ~127 |

| Thiophene (C3, C4) | ~124-126 |

| Bromophenyl (C attached to CH₂) | ~139 |

| Bromophenyl (CH carbons) | ~129-132 |

| Bromophenyl (C attached to Br) | ~121 |

| Methylene (-CH₂-) | ~36 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-Bromobenzyl)thiophene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as residual solvent signals must not overlap with analyte signals.[6]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

Expected Spectrum Analysis: The IR spectrum will confirm the presence of the aromatic rings, the methylene bridge, and the specific substitution pattern.

-

Aromatic C-H Stretch: A group of sharp, medium-intensity bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of sp² C-H bonds in both the thiophene and benzene rings.[7][8]

-

Aliphatic C-H Stretch: Sharp bands of medium intensity will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) group.

-

Aromatic C=C Stretch: Several sharp bands of varying intensity will be observed in the 1600-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene and thiophene rings.[8][9]

-

C-H Bending (Out-of-Plane): A strong band in the 850-800 cm⁻¹ region is highly diagnostic for the 1,4-disubstituted (para) benzene ring.

-

C-S Stretch: A weaker band associated with the C-S bond in the thiophene ring may be observed in the 850-600 cm⁻¹ region.[9]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bend (para) | 850 - 800 | Strong |

| C-S Stretch | 850 - 600 | Weak to Medium |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.[9] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). The energy imparted causes this ion to fragment in predictable ways based on bond strengths and fragment stability. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

Expected Spectrum Analysis: The molecular formula is C₁₁H₉BrS, with a monoisotopic mass of approximately 251.96 g/mol .[10]

-

Molecular Ion (M⁺•): The most critical feature will be a pair of peaks corresponding to the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z ≈ 252 and m/z ≈ 254. This "M/M+2" pattern is a definitive indicator of a single bromine atom in the molecule.

-

Primary Fragmentation: The weakest bond is often the C-Br bond, but benzylic cleavage is also highly favorable. The most prominent fragment is expected from the cleavage of the C-C bond between the methylene group and the thiophene ring, leading to the formation of a stable bromobenzyl cation or tropylium ion.

-

[C₇H₆Br]⁺ (m/z 169/171): This corresponds to the 4-bromobenzyl cation, which will also exhibit the characteristic bromine isotope pattern. This is often the base peak.

-

[C₅H₅S]⁺ (m/z 97): This corresponds to the thiophenylmethyl cation.

-

[M - Br]⁺ (m/z 173): Loss of the bromine radical from the molecular ion would produce a fragment at m/z 173.

-

Caption: Proposed primary fragmentation pathway in EI-MS.

| Ion Fragment | Proposed Structure | Expected m/z | Key Feature |

| [C₁₁H₉BrS]⁺• | Molecular Ion | 252 / 254 | Confirms formula, Br presence |

| [C₇H₆Br]⁺ | 4-Bromobenzyl/Tropylium | 169 / 171 | Base peak, benzylic cleavage |

| [C₁₁H₉S]⁺ | M - Br | 173 | Loss of bromine radical |

| [C₅H₅S]⁺ | Thiophenylmethyl | 97 | Alternative benzylic cleavage |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC-MS) system for purified samples.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level is conventional to ensure reproducible fragmentation patterns that can be compared to library data.[11]

-

Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak (including its isotopic pattern) and major fragment ions. Compare the fragmentation pattern to predicted pathways to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the π-System

Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from a π bonding orbital to a π* anti-bonding orbital. The extent of conjugation in a molecule dictates the energy required for this transition; more extensive conjugation lowers the energy gap, shifting the maximum absorbance (λₘₐₓ) to longer wavelengths (a bathochromic or red shift).

Expected Spectrum Analysis: The molecule contains two chromophores: the thiophene ring and the bromobenzene ring. While they are not directly conjugated, they are linked by a methylene bridge which insulates them electronically to a large degree.

-

Thiophene Transitions: Thiophene itself shows a strong absorption band around 235 nm.[12] Substitution is expected to shift this band.

-

Benzene Transitions: Substituted benzenes show characteristic absorptions. The primary band (E2-band) for bromobenzene is around 210 nm, and a weaker, longer-wavelength secondary band (B-band) with fine structure can appear around 260-270 nm.

-

Overall Spectrum: The spectrum of 2-(4-Bromobenzyl)thiophene will likely be a composite of these transitions. One would expect to see a strong absorption maximum (λₘₐₓ) in the 220-240 nm range, with a possible shoulder or a weaker, broader band at a longer wavelength (~260-280 nm). The exact λₘₐₓ and molar absorptivity (ε) values provide a quantitative fingerprint of the molecule's electronic structure.[12][13]

| Transition Type | Expected λₘₐₓ (nm) | Origin |

| π → π | ~230 - 240 | Thiophene Chromophore |

| π → π | ~260 - 270 | Benzene B-band |

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. Prepare a blank sample using the pure solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Place the blank cuvette in the reference beam and the sample cuvette in the sample beam. Scan a wavelength range from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).

Conclusion: A Synergistic Confirmation

No single spectroscopic technique provides a complete structural picture. The true power of this analytical approach lies in the synergy of the data. Mass spectrometry confirms the molecular formula and the presence of bromine. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key functional groups and substitution patterns. Finally, UV-Vis spectroscopy provides a fingerprint of the electronic system. When the data from all four techniques align with the proposed structure of 2-(4-Bromobenzyl)thiophene, an unambiguous and robust characterization is achieved, providing the solid analytical foundation required for any advanced research application.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel with Tunable Band Structures as an Efficient Visible and Near Infrared Light -Driven Metal-Free Photocatalyst - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC - PubMed Central. (2024, December 17). Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (n.d.). Retrieved from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. (n.d.). Retrieved from [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2 - zora.uzh.ch. (2023, July 5). Retrieved from [Link]

-

Experimental and theoretical IR spectra of thiophene.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed. (n.d.). Retrieved from [Link]

-

UV-vis absorption spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. - ResearchGate. (n.d.). Retrieved from [Link]

-

Research Article - International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Retrieved from [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2 - ResearchGate. (n.d.). Retrieved from [Link]

-

a) UV/Vis absorption and b) normalized fluorescence spectra of doubly... - ResearchGate. (n.d.). Retrieved from [Link]

-

Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents. (n.d.).

-

Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. (n.d.). Retrieved from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C. (2023, October 26). Retrieved from [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. (n.d.). Retrieved from [Link]

-

2-(2-Bromophenyl)thiophene | C10H7BrS | CID 2795560 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. rsc.org [rsc.org]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-(4-Bromobenzyl)thiophene for Advanced Research

This guide provides a comprehensive technical overview of 2-(4-Bromobenzyl)thiophene, a key heterocyclic intermediate, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its emerging role in the landscape of therapeutic discovery. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the methodologies and the significance of this compound's structural features.

Core Compound Identification and Properties

2-(4-Bromobenzyl)thiophene is a substituted thiophene derivative that serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological activity.

| Identifier | Value | Source |

| IUPAC Name | 2-[(4-bromophenyl)methyl]thiophene | [1] |

| CAS Number | 118150-25-7 | [1] |

| Molecular Formula | C₁₁H₉BrS | [1] |

| Molecular Weight | 253.16 g/mol | [1] |

| Canonical SMILES | C1=CSC(=C1)CC2=CC=C(C=C2)Br | [1] |

Strategic Synthesis of 2-(4-Bromobenzyl)thiophene

The synthesis of 2-(4-Bromobenzyl)thiophene is most effectively achieved through cross-coupling reactions, which provide a reliable and efficient means of forming the key carbon-carbon bond between the thiophene and benzyl moieties. The choice of a specific method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Preferred Synthetic Route: Kumada Cross-Coupling

The Kumada coupling is a powerful method for forming C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[2] This approach is particularly advantageous due to the commercial availability of the requisite starting materials and the generally high yields.

The underlying principle of this reaction involves the formation of a highly nucleophilic organomagnesium (Grignard) reagent from 2-bromothiophene. This reagent then undergoes transmetalation with a nickel(II) or palladium(II) catalyst. The subsequent oxidative addition of 4-bromobenzyl bromide to the metal center, followed by reductive elimination, yields the desired product and regenerates the catalyst.

Experimental Protocol: Synthesis via Kumada Coupling

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

4-Bromobenzyl bromide

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromothiophene in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed, yielding 2-thienylmagnesium bromide.

-

Coupling Reaction: In a separate flask, a catalytic amount of NiCl₂(dppp) is suspended in anhydrous diethyl ether. The solution of 4-bromobenzyl bromide in anhydrous diethyl ether is added to this suspension.

-

Addition of Grignard Reagent: The freshly prepared 2-thienylmagnesium bromide solution is then transferred via cannula to the flask containing the nickel catalyst and the benzyl bromide at 0 °C.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford 2-(4-Bromobenzyl)thiophene as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-Bromobenzyl)thiophene.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-Bromobenzyl)thiophene. The following data for a closely related compound, 2-(4-bromophenyl)thiophene, provides a reference for the expected spectral features.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the thiophene and bromobenzyl protons. The methylene bridge protons (CH₂) would likely appear as a singlet around δ 4.1-4.3 ppm. The protons on the bromophenyl ring would appear as two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The thiophene protons would also appear in the aromatic region (δ 6.8-7.2 ppm) with their characteristic coupling patterns. For the related 2-(4-bromophenyl)thiophene, the aromatic protons appear as multiplets between δ 7.48-7.29 ppm.[4]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would show distinct signals for each carbon atom. The methylene carbon is expected around δ 35-40 ppm. The carbons of the bromophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom being significantly influenced. The thiophene carbons would also resonate in the aromatic region (δ 123-144 ppm). For 2-(4-bromophenyl)thiophene, the carbon signals are observed at δ 143.2, 133.4, 132.1, 128.4, 127.5, 125.4, 123.6, and 121.4 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-(4-Bromobenzyl)thiophene, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (253.16 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, CH₂): ~2920 and 2850 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-S stretching (thiophene ring): ~850-650 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Role in Drug Discovery and Medicinal Chemistry

The thiophene moiety is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous approved drugs and biologically active compounds.[5] Its structural and electronic properties often make it a suitable bioisostere for a phenyl ring, which can lead to improved pharmacological profiles.

Derivatives of 2-(4-Bromobenzyl)thiophene have been investigated for their potential as anticancer agents.[6] Specifically, complex structures incorporating the 2-(4-bromobenzyl)thiophene moiety have been designed and synthesized as dual topoisomerase-I/II inhibitors.[6] This highlights the utility of 2-(4-Bromobenzyl)thiophene as a starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The bromophenyl group provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space.

Safety and Handling

As a laboratory chemical, 2-(4-Bromobenzyl)thiophene should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related bromo-aromatic and thiophene compounds are known to be irritants and potentially harmful.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(4-Bromobenzyl)thiophene is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis via established cross-coupling methodologies is robust, and its structure offers multiple points for further chemical modification. The demonstrated utility of its derivatives in anticancer research underscores its potential as a key building block in the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important compound in their scientific endeavors.

References

- This reference is not cited in the text.

-

Kumada, M. et al. (1972). Nickel-phosphine complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374–4376. Available at: [Link]

-

Supporting Information for Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel. Royal Society of Chemistry. Available at: [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Arora, S. et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Kumar, V. et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Pharmaceutical Sciences and Research, 10(9), 2236-2244. Available at: [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. rsc.org [rsc.org]

- 4. 2-(4-BROMOPHENYL)THIOPHENE CAS#: 40133-22-0 [m.chemicalbook.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Thiophene-Containing Compounds

Authored by: A Senior Application Scientist

Introduction: The Enduring Legacy of a Versatile Heterocycle

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has emerged from its humble beginnings as a coal tar impurity to become a cornerstone of medicinal chemistry.[1] Its structural resemblance to benzene, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1] This unique characteristic, coupled with its versatile chemistry, has solidified thiophene's status as a "privileged structure" in drug discovery.[1][2] This guide provides an in-depth exploration of the diverse biological activities of thiophene-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The thiophene moiety is a key component in numerous FDA-approved drugs, ranking 4th in the US FDA drug approval of small molecules containing this scaffold over the last decade.[3][4] To date, 26 drugs possessing a thiophene nucleus have been approved for a wide range of pharmacological classes, including cardiovascular, anti-inflammatory, and neurological agents.[3][4] This widespread success underscores the profound impact of the thiophene scaffold in addressing a multitude of unmet medical needs.[1][3]

Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against multidrug-resistant pathogens. Thiophene derivatives have demonstrated significant promise in this area, exhibiting both antibacterial and antifungal properties.[5][6]

Mechanism of Action

The antimicrobial activity of thiophene compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. One key mechanism involves increasing the permeability of the bacterial membrane, leading to leakage of intracellular components and ultimately cell death.[7] Additionally, certain thiophene derivatives have been shown to bind to and inhibit the function of crucial bacterial proteins, such as outer membrane proteins (OMPs) like CarO1, Omp33, OmpW, and OmpC in Gram-negative bacteria.[7] For some compounds, the mechanism involves the inhibition of essential enzymes like D-alanine ligase, which is critical for bacterial cell wall synthesis.[8]

Structure-Activity Relationship (SAR)

The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[5][9] For instance, the incorporation of a pyridine side chain has been shown to confer excellent antimicrobial activity.[5] The presence of specific functional groups can significantly influence the compound's ability to interact with its microbial target.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., Acinetobacter baumannii, Escherichia coli) is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.[7]

-

Serial Dilution of Thiophene Compound: The thiophene derivative is serially diluted in a suitable broth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC Determination.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene-containing compounds have emerged as a significant class of anticancer agents, with derivatives demonstrating activity against a wide range of cancer cell lines.[11][12] Their mechanisms of action are diverse, targeting various signaling pathways and cellular processes critical for cancer cell proliferation and survival.[11][13]

Mechanisms of Action

The anticancer effects of thiophene derivatives are multifaceted and depend on their specific chemical structures.[11] Key mechanisms include:

-

Kinase Inhibition: Many thiophene-based drugs target protein kinases that are aberrantly activated in cancer cells, thereby inhibiting downstream signaling pathways that promote cell growth and survival.[3][14]

-

Induction of Apoptosis: Certain thiophene analogs can induce programmed cell death (apoptosis) in cancer cells.[13] This can be achieved through the activation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[15]

-

Tubulin Interaction: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[12]

-

Topoisomerase Inhibition: Thiophene compounds can also inhibit topoisomerases, enzymes that are crucial for DNA replication and repair in rapidly dividing cancer cells.[12]

Structure-Activity Relationship (SAR)

The anticancer activity of thiophene compounds is intricately linked to their substitution patterns.[11] The nature and position of substituents on the thiophene ring dictate the compound's ability to bind to specific cancer-related protein targets.[13] For example, the presence of a carboxamide group at the 3-position of the thiophene ring has been found to be crucial for dual inhibitory activity against c-Jun N-terminal kinase (JNK).[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[15]

-

Compound Treatment: The cells are treated with various concentrations of the thiophene derivative for a defined period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: An MTT solution is added to each well and the plate is incubated for several hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Kinase Inhibition by Thiophene Derivatives

Caption: Inhibition of a kinase cascade.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Thiophene-containing compounds have demonstrated significant anti-inflammatory properties, with several derivatives being developed into commercially available drugs.[16][17] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action

The primary anti-inflammatory mechanism of many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][17] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[2] By inhibiting COX and LOX, thiophene compounds can effectively reduce pain and inflammation.[17] Some derivatives also exhibit radical scavenging and antiperoxidative activities.[16]

Structure-Activity Relationship (SAR)

The presence of certain functional groups is crucial for the anti-inflammatory activity of thiophene derivatives. Carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, have been frequently associated with potent inhibition of COX and LOX enzymes.[2][17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the experimental conditions.

-

Compound Administration: The thiophene derivative or a reference drug (e.g., indomethacin, diclofenac) is administered orally or intraperitoneally at a specific dose.[16]

-

Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle and carrageenan).

Inflammatory Pathway: COX and LOX Inhibition

Caption: Inhibition of COX and LOX enzymes.

Neurological Applications: Crossing the Blood-Brain Barrier

The lipophilic nature of the thiophene ring often contributes to its ability to cross the blood-brain barrier (BBB), making thiophene derivatives promising candidates for the treatment of neurological disorders.[3] Several thiophene-based drugs have been approved for conditions such as Parkinson's disease, psychosis, epilepsy, and anxiety.[3]

Mechanisms of Action in Neurodegenerative Disorders

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, thiophene derivatives have shown potential to act on multiple pathological fronts:[18][19]

-

Modulation of Protein Aggregation: They can interfere with the aggregation of amyloid-β plaques and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[18][19]

-

Enzyme Inhibition: Certain derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[18]

-

Alleviation of Oxidative Stress: Thiophene compounds can possess antioxidant properties, helping to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.[18]

-

Restoration of Neurotransmitter Homeostasis: They can help to restore the balance of neurotransmitters in the brain.[18]

Structure-Activity Relationship (SAR)

The structural features of thiophene derivatives are critical for their activity in the central nervous system. The overall lipophilicity, size, and the presence of specific functional groups determine the compound's ability to penetrate the BBB and interact with its target within the brain.[18]